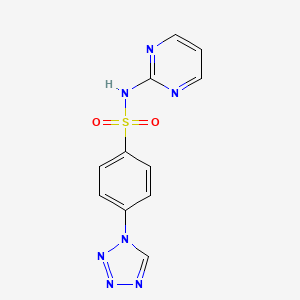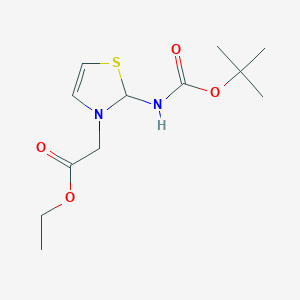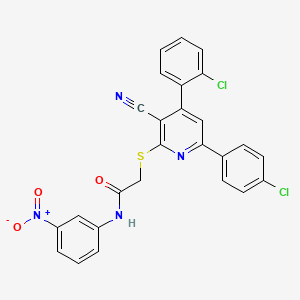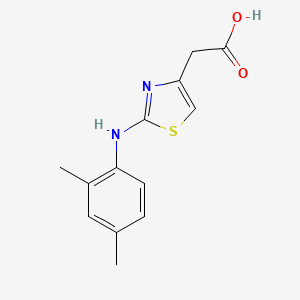
9-Ethyl-3,6-dimethylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3,6-dimethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, medicinal chemistry, and materials science. The structure of this compound consists of a carbazole core with ethyl and methyl substituents at the 9th, 3rd, and 6th positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3,6-dimethylcarbazole typically involves multiple steps. One common method starts with the formylation of 9-ethylcarbazole to produce 9-ethylcarbazole-3-carboxaldehyde. This intermediate undergoes a series of reactions, including Wolff-Kishner reduction and further formylation at the 6-position, followed by another Wolff-Kishner reduction to yield the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and purity. The process involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization from ethanol .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Ethyl-3,6-dimethylcarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the substituents on the carbazole ring.
Substitution: Electrophilic substitution reactions are common, especially at the reactive 3 and 6 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dicarboxylic acid, while substitution reactions can produce halogenated carbazole derivatives .
Applications De Recherche Scientifique
9-Ethyl-3,6-dimethylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mécanisme D'action
The mechanism by which 9-Ethyl-3,6-dimethylcarbazole exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticholinesterase assays, it inhibits the activity of enzymes like acetylcholinesterase, thereby affecting neurotransmission .
Comparaison Avec Des Composés Similaires
3,6-Dimethylcarbazole: Lacks the ethyl group at the 9th position.
9-Ethylcarbazole: Lacks the methyl groups at the 3rd and 6th positions.
Carbazole: The parent compound without any substituents.
Uniqueness: 9-Ethyl-3,6-dimethylcarbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics .
Propriétés
Numéro CAS |
51545-42-7 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
9-ethyl-3,6-dimethylcarbazole |
InChI |
InChI=1S/C16H17N/c1-4-17-15-7-5-11(2)9-13(15)14-10-12(3)6-8-16(14)17/h5-10H,4H2,1-3H3 |
Clé InChI |
CPBVTWVQIIIDPH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B15053599.png)

![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)








![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)

![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
